
3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one, commonly referred to as DMHP, is a synthetic compound that has been studied for its potential applications in various scientific research areas. DMHP is a type of heterocyclic aromatic compound, which is formed by the combination of carbon and nitrogen atoms in a ring-like structure. It has been studied for its potential activity as an inhibitor of enzymes, as well as its ability to interact with other biological molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
The compound of interest, given its structural similarity to pyrimidine derivatives, may have applications in the synthesis of heterocyclic compounds, which are pivotal in pharmaceutical chemistry. Pyrimidines, including their methyl derivatives, have been studied for their reactivity with aromatic aldehydes to produce styrylpyrimidines. These compounds exhibit significant chemical diversity, which is essential for the development of pharmaceuticals and materials science. The reactivity of methyl derivatives of 5-hydroxypyrimidine, for instance, has demonstrated the potential for condensation reactions with aromatic aldehydes, leading to the synthesis of various substituted pyrimidines (Gashev, Borunov, & Smirnov, 1981).
Utility in Heterocyclic Synthesis
The compound's framework is conducive to modifications that allow for the creation of novel heterocyclic structures. For example, enaminonitriles have been employed in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of pyrimidine-based structures in generating a plethora of biologically active molecules (Fadda, Etman, El-Seidy, & Elattar, 2012). This underscores the potential for derivatives of the mentioned compound to serve as precursors or intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities.
Antiviral and Antimicrobial Activities
Compounds structurally related to the mentioned pyrimidine have been explored for their antiviral and antimicrobial properties. For instance, pyrimidine derivatives substituted with various groups have shown inhibitory effects against herpes viruses and retroviruses, including HIV, highlighting their potential as antiviral agents (Holý et al., 2002). Additionally, novel pyrazolopyridines derived from related structures have demonstrated antioxidant, antitumor, and antimicrobial activities, further emphasizing the utility of pyrimidine derivatives in developing new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Regioselectivity in Chemical Reactions
The methylation of compounds similar to the one has been studied, revealing high regioselectivity in different media. This highlights the compound's potential in synthetic chemistry, where selective modifications are crucial for creating targeted chemical entities with desired properties (Erkin & Krutikov, 2006).
Propriétés
IUPAC Name |
3-[(3,4-dimethylphenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-10-18(13-16(15)2)14-24-21(19-7-5-4-6-8-19)23-17(3)20(11-12-25)22(24)26/h4-10,13,25H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMVBPZZYRFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

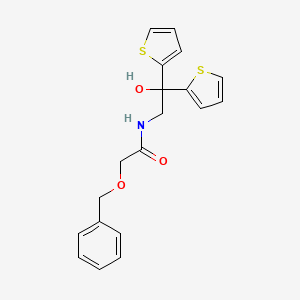

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)
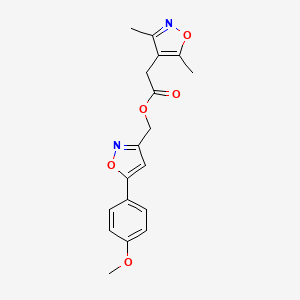
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)
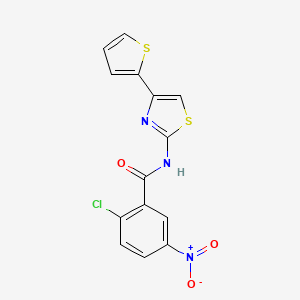
![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)
![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)
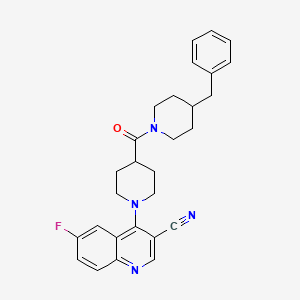
![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)
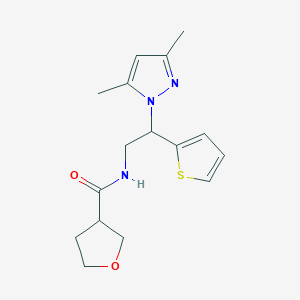
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2932941.png)
![Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2932942.png)